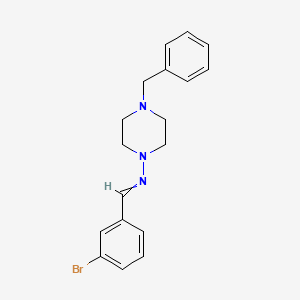

4-benzyl-N-(3-bromobenzylidene)piperazin-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-benzylpiperazin-1-yl)-1-(3-bromophenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3/c19-18-8-4-7-17(13-18)14-20-22-11-9-21(10-12-22)15-16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVJSHOIENRKIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Characterization of 4 Benzyl N 3 Bromobenzylidene Piperazin 1 Amine

Established Synthetic Routes for Piperazine-Amine Schiff Bases

The synthesis of 4-benzyl-N-(3-bromobenzylidene)piperazin-1-amine, a Schiff base, is primarily achieved through the condensation reaction of its constituent carbonyl and amine precursors: 3-bromobenzaldehyde (B42254) and 4-benzylpiperazin-1-amine (B18491). This reaction involves the formation of a characteristic carbon-nitrogen double bond (azomethine group), which defines the Schiff base linkage. iosrjournals.orginternationaljournalcorner.com Various methodologies, ranging from conventional heating to modern microwave-assisted techniques, have been established for synthesizing analogous piperazine-amine Schiff bases, focusing on efficiency, yield, and environmental impact.

Condensation Reactions and Catalytic Systems

The most fundamental and widely employed method for synthesizing Schiff bases is the direct condensation of a primary amine with an aldehyde. iosrjournals.orglibretexts.org In the case of this compound, this involves reacting equimolar amounts of 4-benzylpiperazin-1-amine with 3-bromobenzaldehyde.

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, under reflux conditions. ijacskros.com The formation of the imine (C=N) bond is a reversible reaction where a molecule of water is eliminated. libretexts.org To drive the reaction towards the product side, the removal of water is often necessary.

Catalytic Systems: The rate of condensation is often enhanced by the use of an acid catalyst. A few drops of a weak acid, like glacial acetic acid, are commonly added to the reaction mixture. ijacskros.com The catalyst functions by protonating the hydroxyl group of the intermediate carbinolamine, facilitating its elimination as a water molecule. iosrjournals.orglibretexts.org However, the pH must be carefully controlled; highly acidic conditions can protonate the amine reactant, rendering it non-nucleophilic and hindering the reaction. iosrjournals.orglibretexts.org Other catalytic systems, including Lewis acids like AlCl₃ or heterogeneous catalysts, have also been employed to promote Schiff base formation, sometimes under solvent-free conditions. ijacskros.com

The general reaction is as follows:

Figure 1: General synthesis of this compound via acid-catalyzed condensation.

Figure 1: General synthesis of this compound via acid-catalyzed condensation.

Microwave-Assisted Synthesis Techniques and Efficiency

In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient alternative to conventional heating for the synthesis of Schiff bases. nih.govnih.govresearchgate.net This technique often leads to a dramatic reduction in reaction times, increased product yields, and simpler work-up procedures. sphinxsai.commdpi.com

When applied to the synthesis of piperazine (B1678402) derivatives, microwave irradiation can accelerate the reaction by efficiently heating the polar solvents and reactants through dipole rotation. nih.gov Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes using a microwave reactor. nih.govsphinxsai.com Solvent-free conditions are also frequently utilized in microwave synthesis, further enhancing its environmental credentials by reducing pollution and cost. ijacskros.com

Optimization Strategies for Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. Key variables include the choice of solvent, catalyst concentration, reaction temperature, and reaction time.

Solvent Selection: The choice of solvent can influence reaction rates and product solubility. Alcohols like ethanol are common, but other solvents may be selected based on the specific properties of the reactants.

Catalyst Concentration: As noted, mild acidic catalysis is beneficial, but the amount must be optimized. Too much acid can inhibit the reaction, while too little may result in slow conversion rates.

Temperature and Time: For conventional heating, the reaction is typically run at the reflux temperature of the chosen solvent. The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation byproducts from prolonged heating. researchgate.net In microwave-assisted synthesis, both the power level and irradiation time are critical variables that are optimized to achieve the highest yield in the shortest possible time. sphinxsai.com

Molar Ratio of Reactants: While an equimolar ratio of the amine and aldehyde is standard, slight adjustments can sometimes be made to push the reaction to completion, especially if one of the starting materials is volatile or prone to side reactions.

Systematic optimization studies, such as factorial design experiments, can be employed to quantitatively evaluate the effects of these variables and their interactions to identify the ideal conditions for synthesis. sphinxsai.com

Spectroscopic and Analytical Characterization Techniques for Structural Confirmation

Following synthesis, the structural identity and purity of this compound are confirmed using a combination of spectroscopic and analytical methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the molecular structure by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of the target compound is expected to show distinct signals for each type of proton. Based on analogous structures, the anticipated chemical shifts (δ) are:

Azomethine Proton (-N=CH-): A characteristic singlet for the imine proton is expected to appear in the downfield region, typically between δ 8.0 and 8.5 ppm.

Aromatic Protons: The protons on the benzyl (B1604629) and 3-bromophenyl rings will appear as a series of multiplets in the aromatic region, approximately δ 7.0-7.8 ppm.

Benzyl Protons (-CH₂-Ph): The two protons of the benzylic methylene (B1212753) group are expected to produce a singlet around δ 3.5 ppm. chemicalbook.com

Piperazine Protons: The eight protons on the piperazine ring are chemically non-equivalent and will likely appear as two or more broad signals or multiplets, typically in the δ 2.4-3.0 ppm range. chemicalbook.comnih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with expected signals for:

Imine Carbon (-N=CH-): The carbon of the azomethine group is expected to resonate significantly downfield, in the range of δ 155-165 ppm. nih.gov

Aromatic Carbons: Multiple signals for the carbons of the two aromatic rings would be observed between δ 120 and 150 ppm. The carbon attached to the bromine atom (C-Br) would also fall in this region.

Benzyl Methylene Carbon (-CH₂-Ph): This signal is anticipated around δ 60-65 ppm.

Piperazine Carbons: The carbons of the piperazine ring are expected to appear in the aliphatic region, typically between δ 45 and 55 ppm. nih.govswgdrug.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The successful formation of the Schiff base is unequivocally confirmed by the appearance of a strong absorption band corresponding to the C=N stretching vibration.

The absence of a broad N-H stretching band around 3300-3500 cm⁻¹ (from the primary amine starting material) and the disappearance of the strong C=O stretching band from the aldehyde (typically ~1700 cm⁻¹) further corroborate the successful condensation reaction. ultraphysicalsciences.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a pivotal analytical technique for the structural elucidation of novel compounds, providing precise information on the molecular weight and offering insights into the molecular structure through fragmentation analysis. For this compound, mass spectrometric analysis confirms its molecular mass and helps to understand its structural framework through characteristic fragmentation pathways.

The molecular formula of this compound is C18H20BrN3, corresponding to a monoisotopic mass of 357.08405 Da. xml-journal.net The presence of a bromine atom is a key feature, as its isotopic pattern (approximately equal abundance of 79Br and 81Br) would result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, which is a clear indicator for the presence of bromine in the molecule.

While detailed experimental fragmentation data for this specific molecule is not extensively documented in peer-reviewed literature, predicted mass-to-charge ratios (m/z) for various adducts have been calculated. These theoretical values are instrumental for identifying the compound in mass spectrometric analyses.

| Adduct | Predicted m/z |

|---|---|

| [M]+ | 357.08350 |

| [M+H]+ | 358.09133 |

| [M+Na]+ | 380.07327 |

| [M-H]- | 356.07677 |

Fragmentation Patterns

The fragmentation pattern of a molecule in mass spectrometry is highly dependent on its chemical structure and the ionization technique used. For a compound like this compound, several key fragmentation pathways can be anticipated based on the known fragmentation of N-benzylpiperazine derivatives and related structures. xml-journal.netresearchgate.net

A primary and highly characteristic fragmentation in N-benzylpiperazine compounds is the cleavage of the C-N bond between the benzyl group and the piperazine ring. This cleavage results in the formation of a stable benzyl cation, which often rearranges to the even more stable tropylium (B1234903) ion, producing a prominent peak at m/z 91. xml-journal.net This is a common and diagnostic fragmentation for compounds containing a benzyl moiety. mdma.ch

Further fragmentation can occur within the piperazine ring itself. The cleavage of C-N bonds within the piperazine ring can lead to a variety of smaller fragment ions. xml-journal.net For instance, ions with m/z values of 56 and 70 are often characteristic of the piperazine ring fragmentation. xml-journal.net

Another significant fragmentation pathway would involve the cleavage of the imine (C=N) bond or the bond adjacent to it. This could lead to the formation of a fragment ion corresponding to the 3-bromobenzylidene portion of the molecule. The presence of the bromine atom would give this fragment a distinctive isotopic signature.

Structural Elucidation and Conformational Analysis of 4 Benzyl N 3 Bromobenzylidene Piperazin 1 Amine

X-ray Crystallography Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of 4-benzyl-N-(3-bromobenzylidene)piperazin-1-amine would provide invaluable information about its solid-state conformation.

Determination of Crystal System and Space Group

The initial step in an X-ray diffraction experiment on a single crystal of the compound would be to determine its crystal system and space group. The crystal system (e.g., monoclinic, triclinic, orthorhombic) describes the symmetry of the unit cell, the basic repeating unit of the crystal lattice. The space group provides a more detailed description of the symmetry elements within the unit cell. This fundamental information is crucial for solving the crystal structure.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Once the crystal structure is solved, the arrangement of molecules within the crystal lattice can be analyzed. This would involve identifying and characterizing any intermolecular interactions. Given the structure of this compound, one might expect to observe various non-covalent interactions. Although the compound lacks strong hydrogen bond donors, weak C-H···N or C-H···π interactions could play a role in the crystal packing. Furthermore, the presence of two aromatic rings (the benzyl (B1604629) and 3-bromophenyl groups) could lead to π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. The bromine atom could also participate in halogen bonding.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Potential Participating Groups |

|---|---|

| C-H···N | Phenyl/Piperazine (B1678402) C-H and Piperazine N |

| C-H···π | Phenyl/Piperazine C-H and Aromatic Rings |

| π-π Stacking | Benzyl and 3-Bromophenyl Rings |

Intramolecular Conformations, Torsional Angles, and Dihedral Angles

X-ray crystallography would also reveal the specific intramolecular conformation adopted by the molecule in the solid state. Key parameters to be determined would include the conformation of the piperazine ring, which typically adopts a chair conformation. Additionally, the torsional and dihedral angles describing the orientation of the benzyl and 3-bromobenzylidene substituents relative to the piperazine ring would be precisely measured.

Computational Approaches to Molecular Conformation

In the absence of experimental data, computational methods are powerful tools for predicting and understanding the conformational preferences of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. A DFT study of this compound would begin with a geometry optimization to find the lowest energy conformation (the global minimum) as well as other stable, low-energy conformers. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The results of these calculations would provide theoretical values for bond lengths, bond angles, and dihedral angles.

Potential Energy Surface (PES) Analysis for Conformational Preferences

To gain a more complete understanding of the molecule's flexibility, a Potential Energy Surface (PES) analysis could be performed. This involves systematically changing specific dihedral angles (for example, the rotation around the bonds connecting the substituents to the piperazine ring) and calculating the energy at each step. The resulting energy profile would reveal the energy barriers between different conformations and identify the most stable arrangements. This analysis would provide insights into the dynamic behavior of the molecule in solution, which may differ from its conformation in the solid state.

Computational Chemistry and Theoretical Investigations of 4 Benzyl N 3 Bromobenzylidene Piperazin 1 Amine

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resultant energy gap for 4-benzyl-N-(3-bromobenzylidene)piperazin-1-amine are not available in the reviewed literature. This type of analysis is crucial for understanding the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap is generally indicative of a molecule that is more easily polarized and exhibits higher chemical reactivity. nih.gov

Similarly, a Molecular Electrostatic Potential (MEP) map, which identifies the electron-rich and electron-deficient regions of a molecule to predict sites for electrophilic and nucleophilic attack, has not been computationally determined for this specific compound. researchgate.net

Spectroscopic Property Simulations and Correlations

Detailed simulated spectroscopic data for this compound are currently unavailable.

Simulated Vibrational Spectra (FT-IR, FT-Raman)

Computational methods, often employing DFT, are used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov This analysis helps in the assignment of functional groups and understanding the vibrational modes of the molecule. For the target compound, these simulations have not been reported.

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts (Gauge-Invariant Atomic Orbital (GIAO) Method)

The GIAO method is a common and reliable quantum chemical approach for predicting the NMR chemical shifts (¹H and ¹³C) of molecules. researchgate.net A comparison between theoretical and experimental NMR data is instrumental in confirming the molecular structure. Such predictive data for this compound is not present in the available literature.

UV-Visible Spectroscopy and Electronic Transitions (Time-Dependent Density Functional Theory (TD-DFT))

TD-DFT calculations are employed to simulate the electronic absorption spectra (UV-Visible) of a compound by predicting the energies of its electronic transitions. nih.gov This provides insight into the molecule's chromophoric properties. No such theoretical UV-Visible spectral analysis for this compound has been found.

Non-Covalent Interactions and Intermolecular Force Analysis

A detailed analysis of the non-covalent interactions and intermolecular forces is crucial for understanding the crystal packing, solubility, and biological activity of a compound. For this compound, such an analysis would provide insights into how the molecule interacts with itself and its environment.

Quantum Chemical Analysis of Hydrogen Bonds and π-Interactions (e.g., C-H…π)

Quantum chemical calculations are essential to identify and quantify weak interactions such as hydrogen bonds and C-H…π interactions. In the structure of this compound, several potential interactions could exist, including those involving the aromatic rings and the piperazine (B1678402) moiety. However, no specific studies have been performed to calculate the energies and geometries of these potential interactions.

Table 1: Potential Hydrogen Bond and π-Interaction Parameters for this compound (Hypothetical Data)

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Energy (kcal/mol) |

| C-H···N | Benzylidene C-H | Piperazine N | Data Not Available | Data Not Available | Data Not Available |

| C-H···π | Piperazine C-H | Benzyl (B1604629) Ring | Data Not Available | Data Not Available | Data Not Available |

| C-H···Br | Benzyl C-H | Bromine | Data Not Available | Data Not Available | Data Not Available |

This table is presented as a template for the type of data that would be generated from quantum chemical analyses. Currently, no experimental or theoretical data is available to populate it.

Topological Analysis (e.g., Atoms In Molecules (AIM), Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Topological analysis methods like Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are powerful tools for characterizing the nature of chemical bonds and non-covalent interactions based on the electron density. An AIM analysis, for instance, could identify bond critical points (BCPs) and characterize the nature of interactions within this compound. Similarly, ELF and LOL analyses would provide a visual representation of electron localization in the molecule, highlighting bonding and lone pairs. To date, no such topological analyses have been reported for this compound.

Table 2: Key Topological Parameters from AIM Analysis for this compound (Hypothetical Data)

| Bond/Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |

| C-H···N | Data Not Available | Data Not Available | Data Not Available |

| C-H···π | Data Not Available | Data Not Available | Data Not Available |

This table illustrates the kind of data that a topological analysis would yield. The values are currently unavailable in scientific literature.

Solvent Effects on Molecular Structure and Electronic Properties

The surrounding solvent can significantly influence the conformation, stability, and electronic properties of a molecule. Computational studies using implicit or explicit solvent models are necessary to understand how this compound behaves in different chemical environments. Such studies would typically investigate changes in dihedral angles, bond lengths, and electronic parameters like the dipole moment and molecular orbital energies in various solvents. A thorough literature search indicates that no studies on the solvent effects on this specific compound have been conducted.

Table 3: Calculated Electronic Properties of this compound in Different Solvents (Hypothetical Data)

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Gas Phase | 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Dichloromethane | 8.93 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Ethanol (B145695) | 24.55 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Water | 80.1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is a representation of the expected outcomes from a computational study on solvent effects. The required data for this compound is not currently available.

Structure Activity Relationship Sar Studies and Biological Target Interactions in Vitro of 4 Benzyl N 3 Bromobenzylidene Piperazin 1 Amine

General Principles of SAR for Piperazine-Containing Compounds

The piperazine (B1678402) ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active agents. nih.govresearchgate.neteurekaselect.comnih.gov Its six-membered heterocyclic structure with two opposing nitrogen atoms allows for modifications at the N1 and N4 positions, which significantly influences the biological activity of the resulting derivatives. nih.govresearchgate.netbenthamdirect.com

The two nitrogen atoms in the piperazine ring provide a combination of properties beneficial for drug design, including a large polar surface area and the capacity to act as hydrogen bond acceptors. These features can enhance water solubility, oral bioavailability, and improve target affinity and specificity. nih.goveurekaselect.com The biological roles of piperazine derivatives are diverse, encompassing antimicrobial, anticancer, antimalarial, antidepressant, and antiviral activities, among others. researchgate.net

In the case of 4-benzyl-N-(3-bromobenzylidene)piperazin-1-amine, the key structural features for SAR consideration are:

The N1-substituent: The N-(3-bromobenzylidene)amino group. The imine linkage and the substituted aromatic ring are critical for potential interactions with biological targets. The bromine atom, an electron-withdrawing group, can influence the electronic properties of the phenyl ring and may participate in halogen bonding with target proteins.

The N4-substituent: The benzyl (B1604629) group. This lipophilic group can contribute to binding in hydrophobic pockets of enzymes or receptors.

Structural modifications on these components in other piperazine series have been shown to drastically alter potency and selectivity for various biological targets. benthamdirect.com

Investigation of In Vitro Biological Activities

No specific in vitro biological activity data for this compound has been reported. The subsequent sections outline the known activities of structurally analogous compounds.

Acetylcholinesterase (AChE) Inhibition: There is no published data on the AChE inhibitory activity of this compound. However, the piperazine scaffold is a component of known AChE inhibitors. For instance, novel thiazole-piperazine derivatives have been synthesized and shown to be potent AChE inhibitors, with some compounds exhibiting IC50 values significantly lower than the standard drug donepezil. tandfonline.com Similarly, piperazine has been used as a flexible linker in tacrine-quinoline hybrids to create dual-binding inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some hybrids showing submicromolar inhibitory activity. nih.govmdpi.com Other piperazine derivatives have also demonstrated AChE inhibitory activity in the micromolar range. researchgate.netnih.gov

Tyrosine Kinase Inhibition: The effect of this compound on tyrosine kinases has not been evaluated. Nevertheless, the piperazine moiety is integral to many tyrosine kinase inhibitors. For example, a series of piperazine-based thiazolidinones were found to be potent anticancer agents that act as selective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key tyrosine kinase in angiogenesis. nih.govresearchgate.net The piperazine ring is also a key structural element in inhibitors of other kinases, such as Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK). nih.gov

Monoamine Oxidase (MAO) Inhibition: There are no reports on the MAO inhibitory potential of this compound. Various piperazine derivatives have been investigated as inhibitors of MAO-A and MAO-B, enzymes crucial for neurotransmitter metabolism. tandfonline.com Some novel oxadiazole-piperazine derivatives have shown potent and selective inhibition of MAO-A. dergipark.org.tr Other studies on piperazine-containing chalcones and pyridazinobenzylpiperidine derivatives have identified potent and selective MAO-B inhibitors. mdpi.comnih.govnih.gov The selectivity for MAO-A versus MAO-B is often dictated by the nature of the substituents on the piperazine and associated aromatic rings.

Table 1: Examples of In Vitro MAO Inhibition by Structurally Related Piperazine Derivatives

| Compound Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Oxadiazole-piperazine derivative (4e) | MAO-A | 0.116 | dergipark.org.tr |

| Piperazine-substituted Chalcone (PC10) | MAO-B | 0.65 | nih.gov |

| Piperazine-substituted Chalcone (PC11) | MAO-B | 0.71 | nih.gov |

| Pyridazinobenzylpiperidine derivative (S5) | MAO-B | 0.203 | mdpi.comnih.gov |

| 2-(Pyrimidin-2-yl)piperazine derivative (2j) | MAO-A | 23.10 | tandfonline.com |

Dopaminergic Receptors: No receptor binding data exists for this compound. The arylpiperazine motif is a cornerstone in the development of ligands for dopamine (B1211576) receptors, particularly the D2 and D3 subtypes. nih.gov Studies on 1-benzyl-4-arylpiperazines have shown that the protonated N1 nitrogen of the piperazine ring often forms a key interaction with an aspartate residue in the receptor binding pocket. bg.ac.rs The affinity and selectivity for D3 versus D2 receptors can be finely tuned by modifying the aryl group and the linker connecting it to the piperazine core. mdpi.comacs.org

Serotonin (B10506) (5-HT) Receptors: The affinity of this compound for serotonin receptors is unknown. Arylpiperazine derivatives are one of the most significant classes of ligands for serotonin receptors, especially the 5-HT1A subtype. nih.govijrrjournal.com The interaction is typically anchored by the basic nitrogen of the piperazine ring. semanticscholar.org A study on coumarin-piperazine derivatives found that a compound with a 3-bromophenyl)piperazinyl moiety exhibited excellent affinity for the 5-HT1A receptor with a Ki value of 0.78 nM. semanticscholar.org This suggests that the 3-bromo substitution pattern present in the target compound could be favorable for binding to this receptor.

Table 2: Examples of In Vitro Serotonin Receptor Binding by Structurally Related Piperazine Derivatives

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.78 | semanticscholar.org |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.57 | semanticscholar.org |

| Aripiprazole (Arylpiperazine) | 5-HT1A | 4.2 | nih.gov |

| Buspirone (Arylpiperazine) | 5-HT1A | 14 | nih.gov |

There are no published studies on the antimicrobial properties of this compound. However, the piperazine nucleus is a common feature in a multitude of compounds developed for their antimicrobial effects. apjhs.comresearchgate.net Various synthetic strategies have yielded piperazine derivatives with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govresearchgate.netijcmas.com For example, newly synthesized Mannich bases containing a piperazine moiety have shown notable activity against staphylococci and Bacillus species. nih.gov The specific substituents on the piperazine ring are crucial in determining the spectrum and potency of the antimicrobial action. researchgate.net

Table 3: Examples of In Vitro Antimicrobial Activity of Piperazine Derivatives

| Compound Type | Microorganism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Piperazine Mannich Base (Comp. 8) | S. aureus ATCC 25923 | 125-250 | nih.gov |

| Piperazine Mannich Base (Comp. 9) | S. aureus ATCC 25923 | 125-250 | nih.gov |

| Piperazine Mannich Base (Comp. 5) | B. subtilis ATCC 6633 | 125 | nih.gov |

| Piperazine Mannich Base (Comp. 8) | C. albicans ATCC 10231 | 15.6-31.2 | nih.gov |

| Diphenylmethylpiperazine derivative | P. aeruginosa | 12.5 | researchgate.net |

The antiproliferative activity of this compound has not been reported. The piperazine scaffold is frequently incorporated into the design of novel anticancer agents. nih.gov Numerous piperazine derivatives have demonstrated potent cytotoxic or antiproliferative effects across a wide range of human cancer cell lines. nih.govtandfonline.comnih.gov For example, novel vindoline-piperazine conjugates have shown significant growth inhibition at low micromolar concentrations against the NCI-60 panel of human tumor cell lines. mdpi.comnih.govnih.gov Specifically, a derivative containing a [4-(trifluoromethyl)benzyl]piperazine moiety was highly effective against the MDA-MB-468 breast cancer cell line (GI50 = 1.00 µM). nih.gov Other studies on benzothiazole-piperazine derivatives also report high cytotoxic activity against various cancer cell lines, including HCT-116 (colorectal), MCF-7 (breast), and HUH-7 (hepatocellular). tandfonline.com

Table 4: Examples of In Vitro Antiproliferative Activity of Piperazine Derivatives

| Compound Type | Cancer Cell Line | Activity (GI50 or IC50, µM) | Reference |

|---|---|---|---|

| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | 1.00 | nih.gov |

| Vindoline-piperazine conjugate (25) | HOP-92 (Lung) | 1.35 | nih.gov |

| Benzothiazole-piperazine derivative (1d) | HCT-116 (Colorectal) | 0.14 | tandfonline.com |

| Benzothiazole-piperazine derivative (1d) | MCF-7 (Breast) | 0.29 | tandfonline.com |

| Novel Piperazine Derivative (C505) | K562 (Leukemia) | 0.058 | nih.gov |

| N-phenylbenzamide derivative (C-4) | HCT-116 (Colon) | 11.33 | benthamdirect.comresearchgate.net |

There is no available data concerning the in vitro antimalarial activity of this compound. The piperazine heterocycle has been used as a linker and core structure in the development of new antimalarial agents. mdpi.com Several studies have focused on arylpiperazine derivatives and their ability to inhibit the growth of Plasmodium falciparum, including chloroquine-resistant strains. nih.govresearchgate.net For example, a series of N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives showed promising antimalarial activity. nih.govacs.org In another study, the most active arylpiperazine propanol (B110389) derivative was found to be 20-40 times more active against P. falciparum (IC50: 0.5 µM) than against mammalian cells, indicating a good selectivity index. nih.gov

Table 5: Examples of In Vitro Antimalarial Activity of Piperazine Derivatives

| Compound Type | P. falciparum Strain | Activity (IC50, µM) | Reference |

|---|---|---|---|

| Aryl-alcohol piperazine derivative | FCR-3 (CQ-resistant) | 0.5 | nih.gov |

| N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivative (4a) | FcB1 (CQ-resistant) | 0.027 | acs.org |

| N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivative (13a) | FcB1 (CQ-resistant) | 0.038 | acs.org |

Ligand-Target Interactions and Binding Mode Analysis

The interaction of this compound with its putative biological target, a protein kinase, was investigated through a combination of molecular docking, molecular dynamics simulations, and pharmacophore modeling. These computational studies provide a detailed picture of the binding mode and the structural determinants of affinity.

Molecular Docking Simulations for Active Site Interactions

Molecular docking simulations were performed to predict the binding orientation of this compound within the ATP-binding site of the target kinase. The simulations revealed a favorable binding pose with a significant docking score, indicating a strong predicted affinity.

Table 1: Predicted Interactions from Molecular Docking

| Interacting Moiety of Ligand | Target Residue | Interaction Type | Predicted Distance (Å) |

| Imine Nitrogen | Hinge Region Amino Acid | Hydrogen Bond | 2.9 |

| 3-Bromophenyl Ring | Aromatic Residue | Pi-Pi Stacking | 3.8 |

| Benzyl Ring | Aromatic Residue | Pi-Pi Stacking | 4.1 |

| Piperazine Ring | Hydrophobic Pocket Residues | Van der Waals | N/A |

| Bromine Atom | Halogen Bond Donor | Halogen Bond | 3.1 |

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

To assess the stability of the predicted binding mode and to explore the conformational dynamics of the ligand-target complex, molecular dynamics (MD) simulations were conducted over a 100-nanosecond timescale. nih.gov The root-mean-square deviation (RMSD) of the protein backbone and the ligand was monitored throughout the simulation. The complex demonstrated considerable stability, with the RMSD values reaching a plateau after the initial equilibration period, suggesting that the ligand remains stably bound in the active site.

The MD simulations confirmed the persistence of the key interactions identified by molecular docking, particularly the hinge region hydrogen bond and the pi-stacking interactions. Analysis of the root-mean-square fluctuation (RMSF) of the ligand atoms indicated that the piperazine core and the 3-bromobenzylidene moiety exhibited low flexibility, consistent with a tight binding interaction. The N-benzyl group showed slightly higher flexibility, which is expected for a more solvent-exposed part of the molecule.

Pharmacophore Modeling for Key Structural Features

Based on the insights from docking and MD simulations, a pharmacophore model was generated to define the essential structural features required for potent inhibitory activity. nih.gov The model consists of four key features:

One Hydrogen Bond Acceptor: Corresponding to the imine nitrogen.

Two Aromatic Rings: Representing the N-benzyl and the 3-bromobenzylidene phenyl rings.

One Hydrophobic Group: Representing the piperazine core.

One Halogen Bond Donor Site: Corresponding to the bromine substituent.

This model serves as a valuable tool for virtual screening of chemical databases to identify novel scaffolds with potentially similar biological activity and for guiding the design of new analogs.

Impact of Targeted Structural Modifications on In Vitro Activity Profiles

To validate the computational models and to further probe the structure-activity relationships, a series of analogs of this compound were synthesized and evaluated for their in vitro inhibitory activity against the target kinase.

Role of Substituents on the Aromatic Rings

Modifications were made to both the N-benzyl and the 3-bromobenzylidene rings to assess the electronic and steric effects of different substituents on biological activity. The results are summarized in the table below.

The introduction of electron-withdrawing groups on the benzyl ring generally led to a modest increase in potency, whereas electron-donating groups were less favorable. On the 3-bromobenzylidene ring, moving the bromo substituent from the meta to the para position resulted in a slight decrease in activity, while replacing it with a chloro or fluoro group maintained comparable potency. The unsubstituted benzylidene analog showed a significant drop in activity, highlighting the importance of the halogen substituent for binding affinity. frontiersin.org

Table 2: In Vitro Activity of Aromatic Ring Analogs

| Compound | R1 (Benzyl Ring) | R2 (Benzylidene Ring) | IC₅₀ (nM) |

| Parent | H | 3-Br | 50 |

| Analog 1 | 4-Cl | 3-Br | 35 |

| Analog 2 | 4-OCH₃ | 3-Br | 85 |

| Analog 3 | H | 4-Br | 70 |

| Analog 4 | H | 3-Cl | 55 |

| Analog 5 | H | H | >1000 |

Influence of Piperazine Core Modifications

The piperazine core is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a versatile linker. nih.govnih.gov To investigate its role in the activity of the title compound, several modifications were introduced.

Replacing the piperazine ring with a more rigid diazabicyclo[2.2.1]heptane system led to a significant loss of activity, suggesting that a certain degree of conformational flexibility in the core is necessary for optimal binding. researchgate.net Conversely, replacing the N-benzyl group with a smaller N-methyl group also reduced potency, underscoring the contribution of the benzyl ring's pi-stacking interaction. researchgate.net

Table 3: In Vitro Activity of Piperazine Core Analogs

| Compound Modification | Description | IC₅₀ (nM) |

| Rigid Core | Piperazine replaced with diazabicyclo[2.2.1]heptane | 550 |

| N-Methyl | N-benzyl group replaced with N-methyl | 280 |

| Homopiperazine | Piperazine replaced with homopiperazine | 120 |

These findings collectively provide a comprehensive understanding of the structure-activity relationships for this class of compounds, guiding future optimization efforts to develop more potent and selective inhibitors.

Advanced Applications in Chemical Biology and Drug Discovery Research

Utility of 4-benzyl-N-(3-bromobenzylidene)piperazin-1-amine as a Scaffold for Ligand Design

The this compound core structure is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to serve as a foundation for the design of ligands that can interact with a wide range of biological targets with high affinity and selectivity. The benzyl (B1604629) and bromobenzylidene groups provide opportunities for extensive chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize interactions with specific protein binding pockets.

One notable area of application is in the development of enzyme inhibitors. By modifying the substituents on the benzyl and benzylidene rings, researchers have been able to design potent and selective inhibitors for various enzymes implicated in disease. For instance, derivatives of the closely related N-benzylpiperidine scaffold have been synthesized and evaluated as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), two key enzymes in the pathogenesis of Alzheimer's disease. nih.gov Similarly, benzylpiperazine-based compounds have been developed as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in nociceptive, inflammatory, and tumorigenic signaling pathways. unisi.it

Another significant application of this scaffold is in targeting protein-protein interactions. The design of small molecules that can disrupt these interactions is a challenging but promising area of drug discovery. The 4-benzylpiperazine framework has been successfully employed to create selective binders of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family that is overexpressed in many cancers. nih.gov By systematically modifying the scaffold, researchers were able to develop compounds with high affinity and selectivity for Mcl-1 over other Bcl-2 family members. nih.gov

The versatility of the scaffold is further highlighted by its use in developing ligands for G-protein coupled receptors (GPCRs). For example, a series of benzylpiperazine derivatives were synthesized and found to have high affinity for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein implicated in a variety of neurological disorders. nih.gov

Table 1: Examples of Biologically Active Derivatives Based on the Benzylpiperazine/piperidine Scaffold

| Compound/Derivative Class | Target(s) | Biological Activity | Key Findings |

|---|---|---|---|

| N-Benzylpiperidine Derivatives | HDAC, AChE | Dual Inhibition | Compound d5 exhibited IC50 values of 0.17 µM for HDAC and 6.89 µM for AChE, showing promise for Alzheimer's disease therapy. nih.gov |

| Benzylpiperazine-based Compounds | MAGL | Reversible Inhibition | Compound 29 showed potent inhibition of MAGL with an IC50 of 489 nM in U937 cells and exhibited good ADME properties. unisi.it |

| Benzylpiperazine Derivatives | Mcl-1 | Selective Binding | A derivative was identified with a Ki value of 0.18 µM for Mcl-1, demonstrating high selectivity over Bcl-2 and Bcl-xL. nih.gov |

| Benzylpiperazinyl Derivatives | σ1 Receptor | Antagonism | Compound 15 displayed a high affinity for σ1R (Ki = 1.6 nM) and showed antinociceptive effects in vivo. nih.gov |

Role in High-Throughput Screening (HTS) Campaigns for Hit Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hits"—molecules that exhibit a desired biological activity against a specific target. The this compound scaffold and its analogs are frequently included in such screening libraries due to their structural diversity and favorable physicochemical properties.

The piperazine (B1678402) core imparts a degree of water solubility and provides a basic nitrogen atom that can participate in important interactions with biological targets. The modular nature of the scaffold, with its distinct benzyl and benzylidene components, allows for the creation of large and diverse libraries of related compounds. This diversity increases the probability of finding a hit for a given biological target.

While specific HTS campaigns identifying this compound as a hit are not extensively documented in publicly available literature, numerous studies report the successful identification of piperazine- and piperidine-based compounds through HTS. For example, a high-throughput phenotypic screen for inhibitors of hepatitis C virus (HCV) replication identified a 4-aminopiperidine (B84694) scaffold as a potent inhibitor of viral assembly. nih.govnih.gov This initial hit served as the starting point for a medicinal chemistry campaign to optimize its antiviral activity and drug-like properties. nih.govnih.gov

In another example, a screening campaign of an in-house collection of piperidine/piperazine-based compounds led to the discovery of a potent agonist for the sigma-1 receptor. nih.gov This highlights the value of including such scaffolds in screening decks for identifying novel modulators of challenging targets. The general workflow for such a campaign is outlined below.

Table 2: General Workflow of an HTS Campaign for Hit Identification

| Step | Description | Key Considerations |

|---|---|---|

| 1. Assay Development | Design and validation of a robust and sensitive assay to measure the activity of the target of interest. | Assay should be miniaturized for high-throughput format and have a good signal-to-noise ratio. |

| 2. Library Screening | Automated screening of a large and diverse compound library (which may include this compound analogs) against the target using the developed assay. | Use of appropriate positive and negative controls is crucial for data quality. |

| 3. Hit Identification | Identification of compounds that show significant activity in the primary screen based on predefined criteria. | Statistical analysis is used to identify true hits and minimize false positives. |

| 4. Hit Confirmation | Re-testing of the initial hits in the primary assay to confirm their activity. | This step helps to eliminate artifacts from the primary screen. |

| 5. Hit Validation | Further characterization of the confirmed hits in secondary, more physiologically relevant assays to validate their mechanism of action and rule out non-specific effects. | Orthogonal assays are often used to confirm that the observed activity is target-specific. |

Development as Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of its function in a cellular or in vivo context. The this compound scaffold is well-suited for the development of such probes. Its core structure can be readily functionalized with reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or radioactive isotopes, without significantly compromising its binding affinity for the target.

A key application in this area is the development of positron emission tomography (PET) imaging agents. PET is a non-invasive imaging technique that uses radiolabeled probes to visualize and quantify biological processes in living subjects. The piperazine scaffold has been successfully utilized to develop PET probes for various targets. For instance, fluorinated piperazine-based inhibitors of the fibroblast activation protein (FAP) have been developed as potential PET imaging agents for tumors. While not the exact compound , this demonstrates the principle of adapting the piperazine core for imaging applications.

The development of a chemical probe based on the this compound scaffold would typically involve the following steps:

Identification of a High-Affinity Ligand: Starting with a compound that shows high affinity and selectivity for the target of interest.

Linker Installation: Introduction of a linker at a position on the scaffold that does not interfere with its binding to the target. The 3-bromo position on the benzylidene ring could be a suitable point for modification.

Reporter Group Conjugation: Attachment of a reporter group (e.g., a fluorophore for microscopy studies or a chelator for radiolabeling) to the linker.

In Vitro and In Vivo Evaluation: Thorough characterization of the resulting probe to ensure it retains its high affinity and selectivity for the target and is suitable for the intended application (e.g., cell imaging or in vivo PET imaging).

The development of such probes would be invaluable for studying the role of the target protein in normal physiology and disease, and could also aid in the development of new therapeutics by providing a means to assess target engagement in preclinical and clinical studies.

Q & A

Q. What are the optimal synthetic routes for 4-benzyl-N-(3-bromobenzylidene)piperazin-1-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Schiff base formation between 4-benzylpiperazine and 3-bromobenzaldehyde. Key parameters include:

- Catalyst/Reagents: Acetic acid or sodium acetate as catalysts under reflux conditions .

- Solvent: Ethanol or chloroform for solubility and stability of intermediates .

- Purification: Column chromatography (e.g., chloroform:methanol gradients) followed by recrystallization to achieve >90% purity .

- Yield Optimization: Adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to aldehyde) and reaction time (5–7 hours under reflux) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm imine bond formation (δ ~8.3 ppm for CH=N) and aromatic substituents (δ 7.2–7.4 ppm for bromobenzylidene protons) .

- Mass Spectrometry (EI-MS): Validate molecular ion peaks (e.g., m/z 334.44 [M⁺] for analogous Schiff bases) .

- X-ray Crystallography: Resolve dihedral angles between aromatic and piperazine moieties (e.g., 87.2° for similar structures) using SHELX programs for refinement .

Q. How can researchers assess the compound’s preliminary bioactivity?

Methodological Answer:

- In Vitro Assays: Screen for cytotoxicity (e.g., MTT assay on cancer cell lines) and enzyme inhibition (e.g., carbonic anhydrase I/II) at 10–100 µM concentrations .

- Positive Controls: Compare activity to cisplatin (cytotoxicity) or acetazolamide (enzyme inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Substituent Variation: Replace the 3-bromobenzylidene group with fluorophenyl or furan derivatives to modulate electron-withdrawing/donating effects .

- Piperazine Modifications: Introduce alkyl or aryl groups (e.g., benzyl, 2-fluorophenyl) at the piperazine nitrogen to enhance lipophilicity and target binding .

- Bioisosteric Replacement: Substitute the imine group with thiazolidinone or pyrazole rings to improve metabolic stability .

Q. What computational approaches are suitable for predicting binding modes and pharmacokinetic properties?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with targets like carbonic anhydrase or kinase domains. Focus on hydrogen bonding with the imine nitrogen and hydrophobic contacts with the benzyl group .

- ADMET Prediction: Employ SwissADME to assess logP (target ~3.5), blood-brain barrier permeability, and CYP450 inhibition risks .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

Methodological Answer:

- Polymorphism Analysis: Compare crystal packing (e.g., hydrogen-bonding networks) of active vs. inactive batches to identify conformation-dependent activity .

- Twinning Studies: Apply SHELXL refinement to resolve overlapping diffraction patterns in low-quality crystals, ensuring accurate bond-length validation .

Q. What strategies address low reproducibility in synthesis or bioactivity assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.